1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
Description
This compound features a pyrazolo[3,4-d]pyrimidine-dione core substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. Its molecular complexity highlights its role in medicinal chemistry optimization efforts.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N5O2/c12-6-1-4(11(13,14)15)2-16-8(6)20-7-5(3-17-20)9(21)19-10(22)18-7/h1-3H,(H2,18,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYJTGNZHOVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C3=C(C=N2)C(=O)NC(=O)N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the Pyridine Ring: Starting with halogenated and trifluoromethylated precursors.
Construction of the Pyrazolo[3,4-d]pyrimidine Core: Through cyclization reactions.
Final Assembly: Using coupling reactions to attach the pyridine ring to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
For large-scale production, optimized synthetic routes are employed to ensure high yield and purity. Industrial synthesis may utilize continuous flow reactors to control reaction conditions precisely, improving both efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, often involving strong oxidizing agents.
Reduction: Selective reduction of certain functional groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups allow for various substitution reactions, particularly nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Reactions typically involve reagents like:
Strong bases: (e.g., sodium hydroxide, potassium carbonate)
Oxidizing agents: (e.g., potassium permanganate, hydrogen peroxide)
Reducing agents: (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
The products formed depend on the specific reaction pathway chosen, often resulting in modified versions of the original compound, such as derivatives with different substituents or oxidized forms.
Scientific Research Applications
Medicinal Chemistry
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has been investigated for its potential as an antitumor agent . Studies have shown that it can inhibit specific kinases involved in cancer cell proliferation. For instance, research published in the Journal of Medicinal Chemistry indicated that derivatives of this compound exhibited significant activity against various cancer cell lines by targeting the ATP-binding site of kinases .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties . In vitro studies revealed that it exhibits effective activity against both gram-positive and gram-negative bacteria. This has implications for developing new antibiotics to combat resistant strains .
Agricultural Applications
In agricultural research, this compound is being explored as a potential herbicide due to its ability to inhibit specific enzymes in plants. Field trials have shown that formulations containing this compound can effectively control weed populations while exhibiting low toxicity to crops .
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of this compound involved testing its efficacy against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be 32 µg/mL. This study highlights the potential of this compound as a lead structure for developing new antibiotics .
Comparative Data Table
Mechanism of Action
The exact mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione often involves its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs Sharing the Pyrazolo[3,4-d]pyrimidine-dione Core
Compounds with the same core but differing substituents provide insights into structure-activity relationships (SAR):
- Key Differences: The target compound’s pyridinyl substituent introduces steric bulk and electron-withdrawing effects (Cl, CF₃), likely enhancing binding specificity compared to phenyl or methylphenyl analogs .
Compounds with Similar Substituents but Different Cores
Substituent-driven comparisons reveal functional group importance:
- Key Differences: Pyrimidine-diones () lack the fused pyrazole ring, reducing core rigidity and hydrogen-bonding capacity compared to the target compound . The pyridinone analog () shares the trifluoromethyl-chloro-pyridinyl group but has a simpler monocyclic core, which may limit target engagement .
Other Dione-Containing Heterocycles
Dione moieties are common in bioactive molecules:
- Key Differences: Thienopyrimidine-diones () exhibit antimicrobial activity, suggesting dione moieties paired with sulfur-containing cores may favor bacterial target interactions . The target compound’s nitrogen-rich core may optimize interactions with viral proteases or kinases.
Biological Activity
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.67 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core with specific substituents that enhance its biological activity.
The mechanisms through which this compound exerts its biological effects have been explored in various studies:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit EGFR with IC50 values ranging from 0.016 µM to 24 µM depending on structural modifications .
- Induction of Apoptosis : Research indicates that certain derivatives induce apoptosis in cancer cells by altering the BAX/Bcl-2 ratio and affecting cell cycle progression. For instance, one study reported an 8.8-fold increase in the BAX/Bcl-2 ratio upon treatment with a closely related compound .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer) with IC50 values typically below 20 µM .
- Mechanistic Insights : Molecular docking studies reveal that the compound binds effectively to the ATP-binding site of EGFR, suggesting a competitive inhibition mechanism . This binding affinity is crucial for its anticancer efficacy.
Antimicrobial Properties
Emerging studies suggest potential antimicrobial activities against specific bacterial strains. While detailed mechanisms remain to be elucidated, initial findings indicate that structural features contribute to enhanced membrane permeability and interaction with bacterial enzymes .
Case Studies
Several case studies highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- EGFR Inhibition : A study reported that a derivative exhibited strong inhibitory effects against both wild-type and mutant EGFR (T790M), demonstrating its potential as a treatment for resistant forms of lung cancer .
- Apoptosis Induction : Another study highlighted how certain derivatives led to significant apoptosis in MCF-7 breast cancer cells through upregulation of pro-apoptotic factors .
Data Summary
Q & A
Q. Key Intermediates :
- 3-Chloro-5-(trifluoromethyl)pyridine derivatives.
- Pyrazolo[3,4-d]pyrimidine-4,6-dione scaffold.
How can researchers optimize reaction conditions to enhance synthesis yield?
(Advanced)
Methodological Answer:
Optimization strategies include:
Catalyst Screening : p-Toluenesulfonic acid (pTSA) improves cyclocondensation efficiency in related pyrimidine syntheses by lowering activation energy .
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation .
Temperature Gradients : Stepwise heating (e.g., 80°C for cyclization, 25°C for hydrolysis) minimizes side reactions.
In-Process Monitoring : HPLC or TLC tracks intermediate formation and purity, enabling timely termination of reaction steps .
Q. Example Contradiction Resolution :
- Discrepancies in IC₅₀ values may arise from assay temperature (25°C vs. 37°C). Re-evaluation under uniform conditions (e.g., 37°C, pH 7.4) reconciles data .
What computational methods predict this compound's physicochemical and drug-likeness properties?
(Basic)
Methodological Answer:
Software Tools :
- SwissADME : Predicts LogP (lipophilicity), solubility, and bioavailability. For this compound, LogP ≈ 2.1 suggests moderate membrane permeability .
- Molinspiration : Calculates topological polar surface area (TPSA < 90 Ų supports oral bioavailability).
Docking Studies (AutoDock Vina) : Models interactions with biological targets (e.g., kinase binding pockets) to prioritize in vitro testing .
What strategies assess environmental impact and degradation pathways of this compound?
(Advanced)
Methodological Answer:
Environmental Fate Studies :
- Hydrolysis/Kinetics : Evaluate stability at pH 4–9 to simulate natural waters .
- Photolysis : Expose to UV light (λ = 254 nm) to identify photodegradation products via LC-MS .
Ecotoxicology :
- Daphnia magna Assays : Acute toxicity (48-h LC₅₀) assesses aquatic risk .
- Soil Microcosms : Track biodegradation rates under aerobic/anaerobic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
